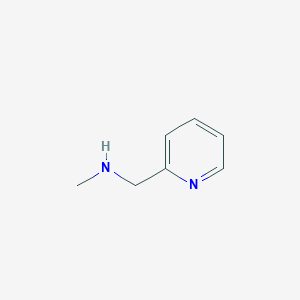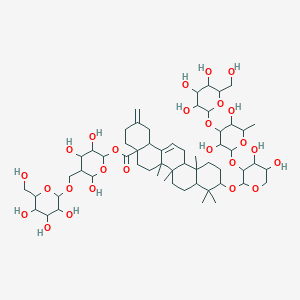
Yemuoside YM(8)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yemuoside YM(8) is a natural compound that has been recently discovered to have potential therapeutic benefits in various fields of medicine. It is a type of iridoid glycoside that is found in the leaves of the Yemu plant, which is native to China. Yemuoside YM(8) has been shown to have promising effects in scientific research, particularly in the areas of cancer treatment, cardiovascular disease, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of Yemuoside YM(8) is not fully understood, but it is believed to work through a variety of pathways. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by modulating the immune system and reducing oxidative stress in the body.
Biochemische Und Physiologische Effekte
Yemuoside YM(8) has several biochemical and physiological effects in the body. It has been shown to reduce inflammation, improve blood flow, and protect against oxidative stress. It may also have an impact on hormone levels and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Yemuoside YM(8) for lab experiments is that it is a natural compound that is highly potent and pure. This makes it an ideal candidate for studying its effects in various biological systems. However, one limitation is that the synthesis method is complex and time-consuming, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several potential future directions for research on Yemuoside YM(8). One area of interest is in developing new cancer treatments that incorporate Yemuoside YM(8) as a therapeutic agent. Another potential direction is in studying its effects on other diseases, such as diabetes and autoimmune disorders. Finally, there is interest in developing new synthesis methods that are more efficient and cost-effective.
Synthesemethoden
The synthesis method of Yemuoside YM(8) involves a complex process that requires the extraction of the compound from the Yemu plant. The leaves of the plant are first dried and then crushed to obtain a powder. The powder is then extracted with a solvent such as ethanol, and the resulting solution is further purified through various chromatography techniques. The final product is a white crystalline powder that is highly pure and potent.
Wissenschaftliche Forschungsanwendungen
Yemuoside YM(8) has been the subject of numerous scientific studies over the past few years. One of the most promising areas of research has been in cancer treatment. Studies have shown that Yemuoside YM(8) has potent anti-tumor effects, particularly in breast cancer and lung cancer cells. It has been shown to inhibit cancer cell growth and induce apoptosis (cell death) in cancer cells.
In addition to its anti-cancer effects, Yemuoside YM(8) has also been shown to have potential therapeutic benefits in cardiovascular disease. Studies have shown that it can improve blood flow and reduce inflammation in the arteries, which may help to prevent heart attacks and strokes.
Finally, Yemuoside YM(8) has also been studied for its potential neuroprotective effects. It has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
128532-98-9 |
|---|---|
Produktname |
Yemuoside YM(8) |
Molekularformel |
C58H92O26 |
Molekulargewicht |
1205.3 g/mol |
IUPAC-Name |
[3,4,6-trihydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C58H92O26/c1-23-10-15-58(53(74)84-50-41(69)35(63)25(47(73)83-50)21-75-48-42(70)39(67)37(65)29(19-59)78-48)17-16-56(6)26(27(58)18-23)8-9-32-55(5)13-12-33(54(3,4)31(55)11-14-57(32,56)7)80-52-46(36(64)28(61)22-76-52)82-51-44(72)45(34(62)24(2)77-51)81-49-43(71)40(68)38(66)30(20-60)79-49/h8,24-25,27-52,59-73H,1,9-22H2,2-7H3 |
InChI-Schlüssel |
IRZZOZRPUQRNSV-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Synonyme |
3-O-beta-glucopyranosyl(1-3)-alpha-rhamnopyranosyl-(1-2)-alpha-arabinopyranosyl-30-noroleana-12,20(29)-dien-28-oic acid 28-O-alpha-rhamnopyranosyl-(1-4)-beta-glucopyranosyl-(1-6)-beta-glucopyranoside yemuoside YM(8) yemuoside YM8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



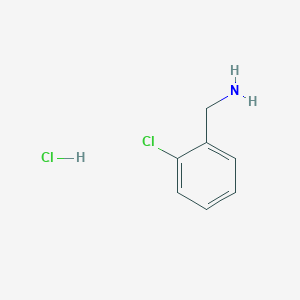
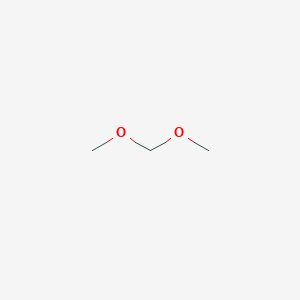
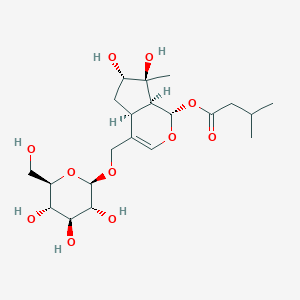

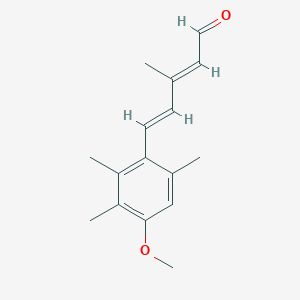

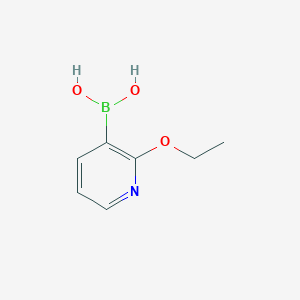

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)
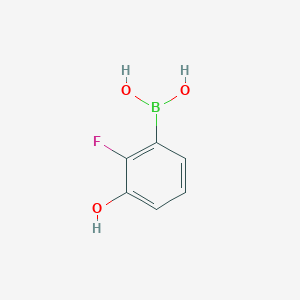
![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)
